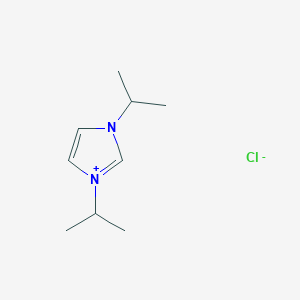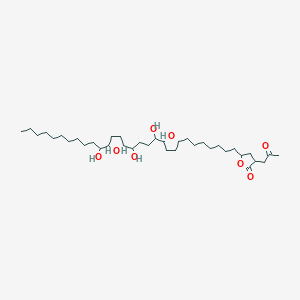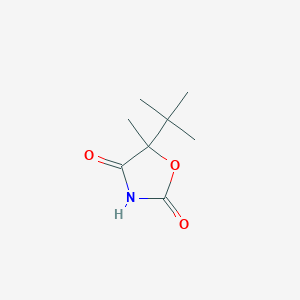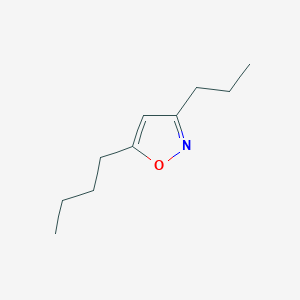
Ethyl violet
Übersicht
Beschreibung
Ethyl violet is an organic chloride salt that is the monochloride salt of ethyl violet cation . It is used for inclusion in mixed dye solutions of the iron resorcin fuchsin type for demonstrating elastic fibers . It has a role as a histological dye and a fluorochrome .
Synthesis Analysis
A series of natural, environmentally friendly, and low-cost menthol-based hydrophobic deep eutectic solvents (DES) were synthesized to extract and concentrate solutes from dilute aqueous solutions, especially triphenylmethane (TPM) dye micropollutants .
Molecular Structure Analysis
The molecular formula of Ethyl Violet is C31H42ClN3 . The IUPAC name is [4- [bis [4- (diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride . The InChI is 1S/C31H42N3.ClH/c1-7-32 (8-2)28-19-13-25 (14-20-28)31 (26-15-21-29 (22-16-26)33 (9-3)10-4)27-17-23-30 (24-18-27)34 (11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 . The Canonical SMILES is CCN (CC)C1=CC=C (C=C1)C (=C2C=CC (= [N+] (CC)CC)C=C2)C3=CC=C (C=C3)N (CC)CC. [Cl-] .
Chemical Reactions Analysis
Ethyl violet is decomposed through a reaction of liquid water with metals . A similar reaction of Zn metal with liquid water may also produce ZnO nanostructures in a reaction associated with the evolution of hydrogen in acidic conditions .
Physical And Chemical Properties Analysis
Ethyl violet is amber to brown to dark green powder to crystal . The absorbance (E1%1cm) is min. 1700 (H2O, 594.0 to 598.0 nm) . The molecular weight is 492.1 g/mol .
Wissenschaftliche Forschungsanwendungen
Bacterial Detection
Ethyl violet is used to stain pancreatic tissue and elastin for the detection of gram-negative bacteria. This application is crucial in microbiology for identifying bacterial infections .
Anionic Surfactants Determination
It serves as a reagent for the extractive-spectrophotometric determination of anionic surfactants, which are compounds widely used in detergents and various types of cleaners .
Copper Determination
Ethyl violet has been utilized in the extraction and spectrophotometric determination of copper, an essential process in various industries including electronics and metallurgy .
Industrial Dye Applications
This compound is a triphenylmethane dye with extensive industrial applications, particularly in coloring products .
Environmental Studies
Ethyl violet adsorption studies on used black tea leaves from aquatic environments are conducted to understand its kinetic, isotherm, and thermodynamic properties. This research is significant for environmental pollution control .
Electrochemical Sensing
It is involved in the development of electrochemical sensors for the detection and degradation studies of ethyl violet dye in aqueous systems, which is important for environmental monitoring and cleanup efforts .
Safety and Hazards
Ethyl violet is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Wirkmechanismus
Target of Action
Ethyl violet, a triphenylmethane dye, has been identified to target amyloid aggregates . These aggregates, composed of Amyloid-β (Aβ) and Tau Protein (tau), are related to the etiology of Alzheimer’s disease (AD) . Ethyl violet has also been used as a selective agent in the growth of Streptococci .
Mode of Action
Ethyl violet acts as a photooxygenation catalyst . In the presence of amyloid, it undergoes a self-oxidation process under photoirradiation, producing catalytically active ethyl violet . This interaction with its targets leads to the degradation of the amyloid aggregates .
Biochemical Pathways
The biochemical pathway of ethyl violet involves the photooxygenation of amyloid aggregates . The self-oxidation of leuco ethyl violet (LEV), a redox-sensitive, self-activating prodrug catalyst, under photoirradiation produces the catalytically active ethyl violet . This process effectively oxygenates human Aβ and tau .
Pharmacokinetics
It’s known that lev, the prodrug form of ethyl violet, isblood-brain barrier (BBB)-permeable , which suggests that it can reach its target site in the brain effectively.
Result of Action
The action of ethyl violet results in the degradation of amyloid aggregates . This degradation is crucial in potentially reducing amyloid levels in AD patients, providing a therapeutic approach to the treatment of AD . In addition, ethyl violet has been used to stain pancreatic tissue and elastin in the detection of gram-negative bacteria .
Action Environment
The action of ethyl violet is influenced by environmental factors. For instance, in the context of wastewater treatment, ethyl violet can be degraded using semiconductor photocatalysis . The efficiency of this process depends on the selection of semiconductor materials like ZnO and TiO2 . Furthermore, the degradation of ethyl violet is also influenced by the presence of light, as its mode of action involves photooxygenation .
Eigenschaften
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICFMRAVNKDOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038913 | |
| Record name | Basic Violet 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Olive green powder; [Acros Organics MSDS] | |
| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl violet | |
CAS RN |
2390-59-2 | |
| Record name | Basic Violet 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 42600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Basic Violet 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC VIOLET 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















